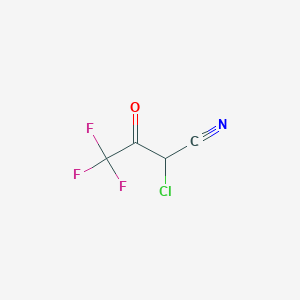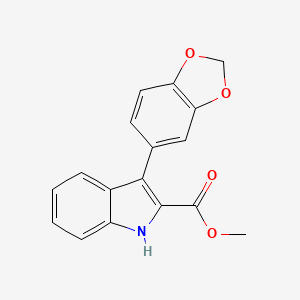
10-Methylundec-8-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylundec-8-en-1-ol: is an organic compound with the molecular formula C12H24O. It is a chiral alcohol with a methyl-branched carbon skeleton and an unsaturated bond at the 8th position. This compound is known for its applications in the synthesis of insect pheromones and other chiral building blocks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Methylundec-8-en-1-ol can be synthesized using cyclopropane intermediate products. The synthesis involves the formation of cyclopropane intermediates, which are then converted into the desired chiral alcohols. The reaction conditions typically include the use of specific catalysts and reagents to facilitate the formation of the cyclopropane ring and its subsequent transformation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of similar chiral alcohols often involves large-scale chemical processes that utilize efficient catalytic systems and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methylundec-8-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The unsaturated bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the unsaturated bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 10-methylundec-8-enal or 10-methylundec-8-enoic acid.
Reduction: Formation of 10-methylundecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
10-Methylundec-8-en-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of insect pheromones and their role in insect behavior.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 10-Methylundec-8-en-1-ol involves its interaction with specific molecular targets and pathways. In the context of insect pheromones, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 2-Methylundec-10-en-1-ol
- 3-Methylheptan-1-ol
- 4-Methyloctan-1-ol
Comparison: 10-Methylundec-8-en-1-ol is unique due to its specific methyl-branched structure and the position of the unsaturated bond. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the methyl group and the double bond can influence the compound’s reactivity and its interactions with biological targets .
Propriétés
Numéro CAS |
143211-19-2 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
10-methylundec-8-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h8,10,12-13H,3-7,9,11H2,1-2H3 |
Clé InChI |
YWKNWGJFOPIMBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
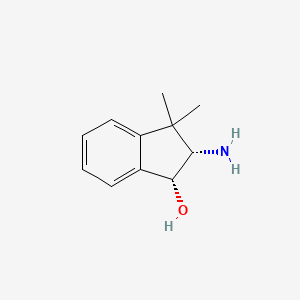
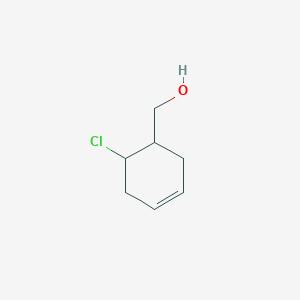

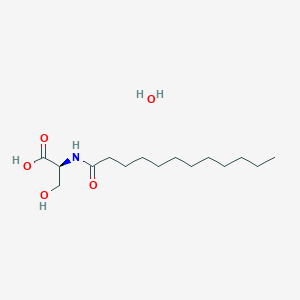
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

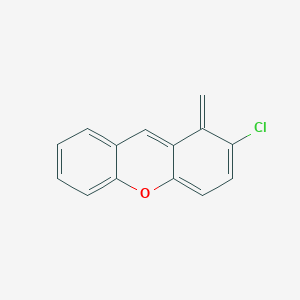
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
